molecular formula C12H11FN2O2 B1613021 4,5-Diethoxy-3-fluorophthalonitrile CAS No. 474554-45-5

4,5-Diethoxy-3-fluorophthalonitrile

Cat. No.: B1613021
CAS No.: 474554-45-5
M. Wt: 234.23 g/mol
InChI Key: QUKCZYZZKGEXNQ-UHFFFAOYSA-N
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Description

4,5-Diethoxy-3-fluorophthalonitrile is an organic compound with the molecular formula C₁₂H₁₁FN₂O₂ and a molecular weight of 234.23 g/mol . It is characterized by the presence of two ethoxy groups, a fluorine atom, and two nitrile groups attached to a benzene ring. This compound is primarily used in research and development settings.

Preparation Methods

The synthesis of 4,5-Diethoxy-3-fluorophthalonitrile typically involves the reaction of 1,2-dibromo-4,5-diethoxy-3-fluorobenzene with copper cyanide in the presence of 1,3-dimethyl-2-imidazolidinone as a solvent. The reaction is carried out under nitrogen atmosphere at a temperature of 130°C for 17 hours . This method ensures the formation of the desired product with high purity.

Chemical Reactions Analysis

4,5-Diethoxy-3-fluorophthalonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, hydrogen gas for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4,5-Diethoxy-3-fluorophthalonitrile is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,5-Diethoxy-3-fluorophthalonitrile involves its interaction with specific molecular targets, depending on the context of its use. In coupling reactions, it acts as a substrate that undergoes oxidative addition and transmetalation steps, facilitated by palladium catalysts . The ethoxy and fluorine substituents influence its reactivity and selectivity in these reactions.

Comparison with Similar Compounds

4,5-Diethoxy-3-fluorophthalonitrile can be compared to other phthalonitrile derivatives, such as:

    4,5-Dimethoxy-3-fluorophthalonitrile: Similar structure but with methoxy groups instead of ethoxy groups.

    4,5-Diethoxy-3-chlorophthalonitrile: Similar structure but with a chlorine atom instead of a fluorine atom.

The presence of ethoxy groups and a fluorine atom in this compound makes it unique in terms of its electronic properties and reactivity, which can be advantageous in specific synthetic applications .

Properties

IUPAC Name

4,5-diethoxy-3-fluorobenzene-1,2-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2/c1-3-16-10-5-8(6-14)9(7-15)11(13)12(10)17-4-2/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUKCZYZZKGEXNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C(=C1)C#N)C#N)F)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50628990
Record name 4,5-Diethoxy-3-fluorobenzene-1,2-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50628990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

474554-45-5
Record name 4,5-Diethoxy-3-fluorobenzene-1,2-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50628990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

After dissolving the 1,2-dibromo-4,5-diethoxy-3-fluorobenzene (480 g) in dimethylformamide (1400 ml), copper cyanide (345 g) was added and the mixture was stirred at 150° C. for 3 hours. Saturated aqueous ammonia was added to the reaction mixture, and then the mixture was stirred overnight and extraction was performed with toluene. The organic layer was dried over anhydrous magnesium sulfate, the solvent was distilled off under reduced pressure and the residue was purified by silica gel column chromatography (solvent: n-hexane-ethyl acetate) to yield the title compound (513 g) as white crystals.
Quantity
480 g
Type
reactant
Reaction Step One
Quantity
345 g
Type
reactant
Reaction Step One
Quantity
1400 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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